

Comparative Analysis of Compound 6q and its Analogs as Novel β -Lactamase Inhibitors

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Compound of Interest

Compound Name: *Antibacterial agent 66*

Cat. No.: *B12419133*

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A detailed examination of the structure-activity relationship (SAR) of α -triazolylmethaneboronic acids reveals Compound 6q as a potent inhibitor of *Acinetobacter*-derived cephalosporinase (ADC-7), a class C β -lactamase. This guide provides a comparative analysis of Compound 6q's performance against its structural analogs, supported by experimental data, to elucidate the key chemical features driving its inhibitory activity.

A library of 26 α -triazolylmethaneboronic acids was synthesized and evaluated as inhibitors of the ADC-7 β -lactamase.^[1] These compounds, designed as bioisosteres of the amide side chain found in natural β -lactam substrates, demonstrated a wide range of inhibitory potencies, with K_i values from 90 nM to 38 μ M.^{[1][2]} Among the synthesized compounds, Compound 6q emerged as the most effective inhibitor, with a K_i of 90 nM.^{[1][2]}

Structure-Activity Relationship (SAR) Insights

The SAR analysis of the synthesized compounds highlighted several key structural features that influence their inhibitory activity against ADC-7. The core of the inhibitors consists of a boronic acid, which is known to form a reversible covalent bond with the catalytic serine residue in the active site of serine β -lactamases.^{[1][2]} The innovative aspect of this compound series is the replacement of the traditional amide side chain with a 1,2,3-triazole ring, which acts as a bioisostere.^{[1][2]}

The variation in inhibitory potency among the analogs is primarily attributed to the different substituents on the triazole ring. Compound 6q distinguishes itself with a tolyl group connected via a sulfonamide linker to the triazole.^[2] Crystallographic studies of the ADC-7/6q complex

revealed that the tolyl group engages in favorable cation- π interactions with Arg340 in the enzyme's active site.[1][2] This interaction appears to be a critical determinant of the high inhibitory potency of 6q.

In contrast, analogs with an amide linker instead of a sulfonamide, such as compound 6p, exhibited significantly weaker activity (K_i of 33.8 μM), a more than 300-fold difference compared to 6q.[2] This stark difference underscores the critical role of the sulfonamide group in orienting the tolyl moiety for optimal interaction with the enzyme's active site. Further modifications to the tolyl group in a subsequent series of compounds (Series V) did not yield inhibitors with improved activity over 6q, further cementing its status as the lead compound from this study.[2]

Quantitative Comparison of Inhibitory Activity

The inhibitory activities of Compound 6q and its selected analogs against ADC-7 β -lactamase are summarized in the table below. The data clearly illustrates the superior potency of Compound 6q.

Compound	Linker	R Group	K_i (μM)
6q	Sulfonamide	Tolyl	0.09
6p	Amide	Phenyl	33.8
6m	Amide	Benzyl	> 50
6n	Amide	4-Methoxybenzyl	> 50
6o	Amide	4-Chlorobenzyl	> 50
6d	-	4-Chlorophenyl	0.45
6e	-	4-Methoxyphenyl	0.82
6f	-	3,4-Dichlorophenyl	0.25
6r	Sulfonamide	Trifluoroethyl	0.23
6s	Sulfonamide	Thiophene	0.15

Data sourced from ACS Infectious Diseases, 2020, 6(7), 1965-1975.[1][2]

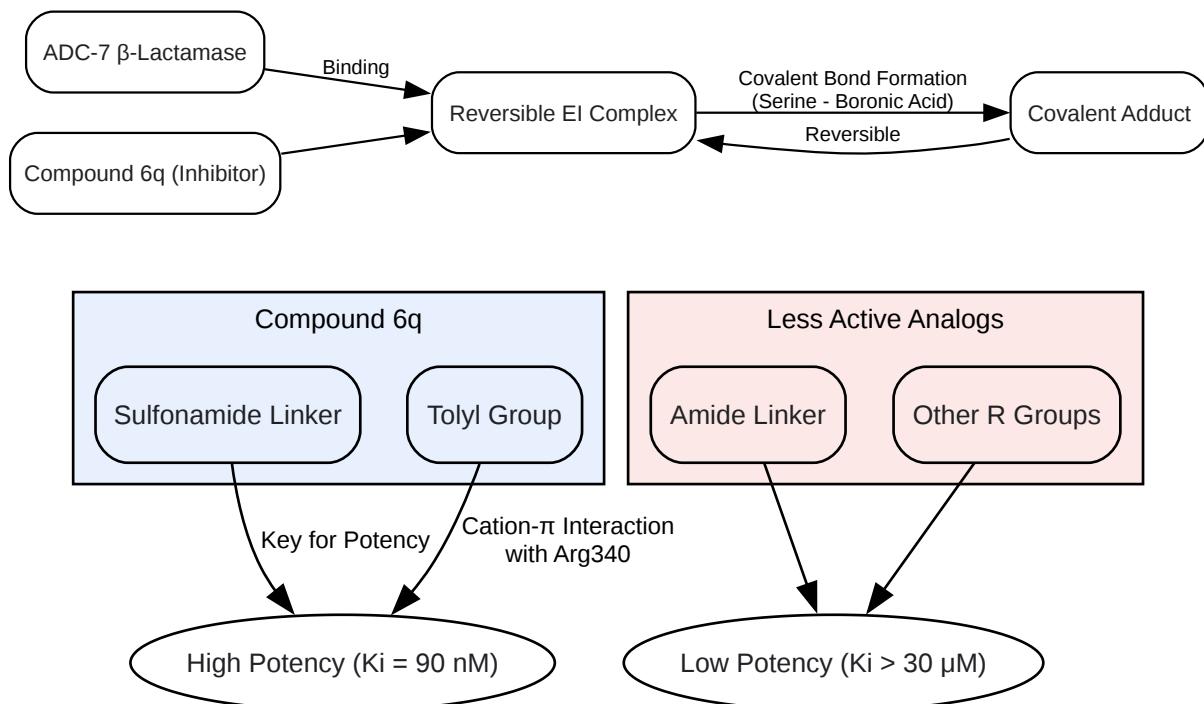
Experimental Protocols

Enzyme Inhibition Assays: The inhibitory activity of the compounds was determined against purified ADC-7 β -lactamase. The enzyme was pre-incubated with varying concentrations of the inhibitor for 10 minutes at 25°C in 50 mM sodium phosphate buffer (pH 7.0). The reaction was initiated by the addition of the chromogenic cephalosporin substrate nitrocefin (100 μ M). The hydrolysis of nitrocefin was monitored by measuring the increase in absorbance at 482 nm over time using a spectrophotometer. The initial velocities were used to calculate the inhibition constant (K_i) values by fitting the data to the Morrison equation for tight-binding inhibitors.[\[1\]](#)

Crystallography: Crystals of ADC-7 were grown by the hanging drop vapor diffusion method. The crystals were soaked with a solution containing the inhibitor (e.g., Compound 6q) for a short period before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The structures were solved by molecular replacement using a previously determined structure of ADC-7 as the search model. The final models were refined to high resolution, revealing the binding mode of the inhibitors in the active site.[\[2\]](#)

Visualizing the Inhibition Mechanism and SAR

The following diagrams illustrate the proposed mechanism of inhibition and the key structural relationships that determine the inhibitory potency.



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